
Diethyl trimethylsilyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl trimethylsilyl phosphate is an organophosphorus compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and trimethylsilyl groups. This compound is known for its applications in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl trimethylsilyl phosphate can be synthesized through the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. The reaction typically occurs at room temperature (20°C) and yields this compound with a high efficiency of 76% . Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl trimethylsilyl phosphate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles like alcohols, amines, and thiols.
Major Products Formed
Scientific Research Applications
Diethyl trimethylsilyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl trimethylsilyl phosphate involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile interacting with the compound .
Comparison with Similar Compounds
Diethyl trimethylsilyl phosphate can be compared with other similar compounds such as:
Diethyl trimethylsilyl phosphite: Similar in structure but differs in the oxidation state of phosphorus.
Trimethylsilyl esters of phosphorus(III) acids: These compounds are also used in the Michaelis-Arbuzov reaction but have different reactivity and stability profiles.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a silylating agent makes it valuable in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H19O4PSi |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
diethyl trimethylsilyl phosphate |
InChI |
InChI=1S/C7H19O4PSi/c1-6-9-12(8,10-7-2)11-13(3,4)5/h6-7H2,1-5H3 |
InChI Key |
KHEAWOWZPDLMMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


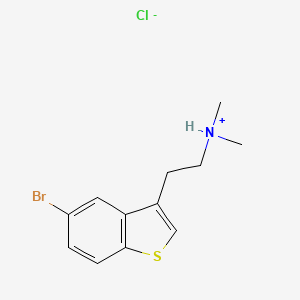
![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
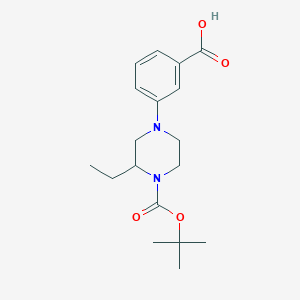
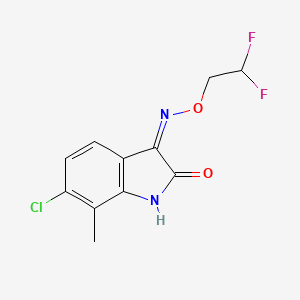
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
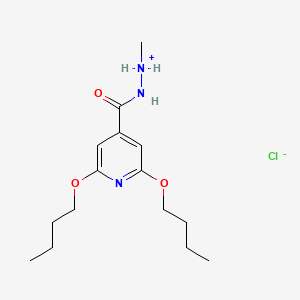

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
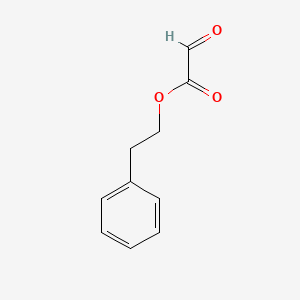
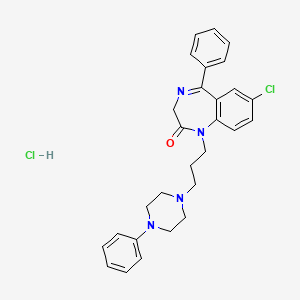
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)


